2-chloroacetic acid

Catalog No.
S950030
CAS No.
1839-15-2
M.F
C2H3ClO2
M. Wt
96.479
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloroacetic acid

CAS Number

1839-15-2

Product Name

2-chloroacetic acid

IUPAC Name

2-chloroacetic acid

Molecular Formula

C2H3ClO2

Molecular Weight

96.479

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1

InChI Key

FOCAUTSVDIKZOP-ZDOIIHCHSA-N

SMILES

C(C(=O)O)Cl

Synonyms

Monochloroacetic Acid-13C2; NSC 142-13C2; NSC 42970-13C2;

Isotope Tracer Studies

Chloroacetic acid-13C2, with its enriched carbon-13 atoms, serves as a valuable tool in isotope tracer studies. These studies track the fate and pathways of molecules within a system. The carbon-13 isotope, due to its distinct mass compared to carbon-12, allows researchers to distinguish the labeled chloroacetic acid from other sources of unlabeled carbon in the system. This enables them to follow the movement and transformation of the molecule through various biological or chemical processes.

For instance, scientists might use chloroacetic acid-13C2 to investigate the metabolic pathways of chloroacetic acid in living organisms. By analyzing the distribution of the labeled carbon atoms in different metabolites, they can gain insights into how the organism breaks down and utilizes the molecule.

NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. Chloroacetic acid-13C2, with its enriched carbon-13 atoms, provides stronger and more distinct signals in the NMR spectrum compared to the unlabeled form. This allows researchers to obtain clearer and more accurate information about the chemical environment of each carbon atom within the molecule.

Studying Enzyme Mechanisms

Chloroacetic acid-13C2 can be a valuable tool in studying the mechanisms of enzymes that interact with chloroacetic acid. By incorporating the labeled molecule into a reaction catalyzed by an enzyme, researchers can track the specific carbon atoms involved in the reaction. This allows them to elucidate the steps involved in the enzymatic process and understand how the enzyme recognizes and transforms the substrate molecule.

2-Chloroacetic acid, also known as chloroethanoic acid, is an organochlorine compound with the chemical formula ClCH2COOH\text{ClCH}_2\text{COOH}. It is a colorless solid that is highly soluble in water. This compound is a chlorinated derivative of acetic acid, characterized by the presence of a chlorine atom attached to the second carbon of the acetic acid molecule. The electronegative chlorine atom enhances the acidity of 2-chloroacetic acid compared to acetic acid, making it a stronger acid due to its ability to stabilize the conjugate base through resonance and inductive effects .

Chloroacetic acid-13C2 itself does not have a specific mechanism of action. Its primary function is to serve as a ¹³C-labeled precursor for the synthesis of other molecules. These synthesized molecules can then be used to study various biological processes or interactions through NMR spectroscopy by leveraging the distinct signal of the ¹³C isotope.

Chloroacetic acid-13C2 shares the same hazards as unlabeled chloroacetic acid [8]. It is:

  • Toxic: Can be fatal if swallowed, inhaled, or absorbed through the skin [8].
  • Corrosive: Causes severe skin burns and eye damage [8].
  • Environmental hazard: Very toxic to aquatic life [8].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Follow proper disposal procedures for hazardous waste.

2-Chloroacetic acid is highly reactive, particularly due to the C-Cl bond. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, forming various products. For example, when reacted with sodium hydroxide, it forms sodium chloroacetate:
    ClCH2COOH+NaOHClCH2COONa++H2O\text{ClCH}_2\text{COOH}+\text{NaOH}\rightarrow \text{ClCH}_2\text{COO}^-\text{Na}^++\text{H}_2\text{O}
  • Esterification: It can react with alcohols to form esters. For instance, when reacted with ethanol, it forms ethyl chloroacetate.
  • Formation of Chloroacetyl Chloride: 2-Chloroacetic acid can react with phosphorus oxychloride or thionyl chloride to yield chloroacetyl chloride:
    ClCH2COOH+PCl3ClCH2COCl\text{ClCH}_2\text{COOH}+\text{PCl}_3\rightarrow \text{ClCH}_2\text{COCl}

These reactions illustrate its utility as an intermediate in various organic syntheses .

The synthesis of 2-chloroacetic acid can be achieved through two primary methods:

  • Chlorination of Acetic Acid: This method involves chlorinating acetic acid in the presence of a catalyst such as acetic anhydride:
    CH3COOH+Cl2ClCH2COOH+HCl\text{CH}_3\text{COOH}+\text{Cl}_2\rightarrow \text{ClCH}_2\text{COOH}+\text{HCl}
    This route often produces impurities like dichloroacetic and trichloroacetic acids.
  • Hydrolysis of Trichloroethylene: A more efficient method involves hydrolyzing trichloroethylene using sulfuric acid:
    CCl2=CHCl+2H2OClCH2COOH+2HCl\text{CCl}_2=\text{CHCl}+2\text{H}_2\text{O}\rightarrow \text{ClCH}_2\text{COOH}+2\text{HCl}
    This method yields high purity products and generates hydrochloric acid as a byproduct .

2-Chloroacetic acid has a wide range of applications:

  • Agriculture: It serves as an important intermediate in the production of herbicides such as glyphosate.
  • Pharmaceuticals: It is used in synthesizing various drugs and compounds due to its alkylating properties.
  • Industrial Uses: The compound is utilized in producing carboxymethyl cellulose and carboxymethyl starch, both of which are thickening agents .

Research on interaction studies involving 2-chloroacetic acid has shown its potential effects on various biological systems. As an alkylating agent, it can modify nucleophilic sites in biomolecules such as proteins and nucleic acids. This property has implications for its use in herbicides and pharmaceuticals but also raises concerns regarding toxicity and safety .

Several compounds share structural similarities with 2-chloroacetic acid. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Acetic AcidCH₃COOHBaseline compound; no halogen substituents
Dichloroacetic AcidCl₂CHCOOHTwo chlorine atoms increase reactivity
Trichloroacetic AcidCl₃CCOOHThree chlorine atoms; highly reactive and toxic
Glycolic AcidHOCH₂COOHHydroxy derivative; less toxic than chloro acids

While all these compounds are carboxylic acids, the presence of chlorine atoms in 2-chloroacetic acid significantly enhances its acidity and reactivity compared to acetic acid, making it useful in various chemical applications .

2-Chloroacetic acid, with the molecular formula C₂H₃ClO₂ and molecular weight of 94.497 g/mol, represents a fundamental halogenated carboxylic acid wherein a single chlorine atom substitutes one hydrogen atom in the methyl group of acetic acid [1] [3] [4]. The compound exhibits a systematic nomenclature as chloroethanoic acid or monochloroacetic acid, reflecting its structural relationship to the parent acetic acid molecule [2] [4].

The molecular structure features a carboxylic acid functional group (-COOH) bonded to a chloromethyl group (-CH₂Cl), creating a two-carbon chain with distinct electronic properties [1] [3]. The chlorine atom, being highly electronegative, exerts a significant inductive effect that withdraws electron density from the adjacent carbon atom and subsequently affects the entire molecular framework [16] [39]. This electron-withdrawing characteristic fundamentally alters the chemical behavior compared to unsubstituted acetic acid [16].

Crystallographic analysis reveals that 2-chloroacetic acid exists as hydrogen-bonded tetramers in its solid state, allowing for the presence of two non-equivalent chlorine environments within the crystal lattice [40]. The molecular geometry around the carboxylic carbon maintains the typical trigonal planar arrangement, while the chloromethyl carbon adopts a tetrahedral configuration [3] [11]. The carbon-chlorine bond length measures approximately 1.7755 Å, with the molecular conformation approaching planarity due to the eclipsed arrangement of the chlorine atom relative to the carbonyl group [11].

Polymorphic Forms (α, β, γ, δ)

2-Chloroacetic acid demonstrates remarkable polymorphic behavior, existing in multiple crystalline modifications designated as α, β, γ, and potentially δ forms [5] [40]. These polymorphic variants exhibit monoclinically prismatic structures with distinct thermodynamic stabilities and industrial significance [5].

The α-form represents the most thermodynamically stable polymorph and holds the greatest industrial importance due to its favorable crystallization properties [5]. This modification exhibits superior stability under standard storage and handling conditions, making it the preferred form for commercial applications [5]. The β-form displays intermediate stability characteristics, while the γ-form shows reduced thermal stability compared to the α-modification [5].

Polymorphic FormMelting Point (°C)Heat of Fusion (kJ/mol)Industrial Significance
α62-6319.38Most stable, primary commercial form
β55-5618.63Intermediate stability
γ50-5115.87Lower stability
δ43.8-Potentially exists, limited data

The polymorphic transformations occur through solid-state phase transitions that depend on temperature, pressure, and crystallization conditions [5]. Crystal engineering studies have identified specific hydrogen bonding patterns that stabilize each polymorphic form, with the α-form exhibiting the most extensive intermolecular hydrogen bonding network [40].

Physical Parameters and Constants

Melting Point and Phase Behavior

The melting point of 2-chloroacetic acid varies significantly among its polymorphic forms, ranging from 43.8°C for the δ-form to 62-63°C for the α-form [5] [15]. The α-form, being the most stable polymorph, exhibits a melting point of 61.0-63.0°C under standard atmospheric pressure conditions [15] [18].

Phase behavior studies demonstrate that 2-chloroacetic acid undergoes distinct thermal transitions during heating and cooling cycles [5]. The compound exhibits hygroscopic properties in its solid state, readily absorbing moisture from atmospheric conditions [5] [8]. Upon melting, the compound forms a colorless liquid that maintains stability under controlled temperature conditions [5] [15].

The freezing point depression characteristics have been extensively studied for binary mixtures with other carboxylic acids, revealing complex eutectic behavior with acetic acid, dichloroacetic acid, and trichloroacetic acid [5]. These phase diagrams provide critical information for purification processes and industrial crystallization operations [5].

Density and Viscosity Relationships

2-Chloroacetic acid exhibits distinct density characteristics in both solid and liquid phases [5] [15]. The solid density at 20°C measures 1.58 g/cm³, while the liquid density shows temperature dependence with values of 1.3703 g/cm³ at 65°C [5] [15] [18].

Viscosity measurements reveal significant temperature dependence, with values decreasing substantially as temperature increases [5] [15]. At 70°C, the dynamic viscosity measures 2.16 mPa·s, decreasing to 1.32 mPa·s at 100°C and further reducing to 1.30 mPa·s at 130°C [5]. This temperature-viscosity relationship follows typical behavior for organic liquids, enabling accurate prediction of flow characteristics under various processing conditions [15].

Temperature (°C)Dynamic Viscosity (mPa·s)Density (g/cm³)
702.16-
1001.321.29
1301.30-

Vapor Pressure Characteristics

The vapor pressure of 2-chloroacetic acid follows the Antoine equation relationship, providing accurate predictions across a wide temperature range [19]. Experimental measurements demonstrate vapor pressure values from 0.2 mbar at 20°C to 101.3 kPa at the normal boiling point of approximately 189°C [18] [19].

Vapor pressure data conform to the Antoine equation: log₁₀(P) = A - (B / (T + C)), where P represents vapor pressure in bar and T denotes temperature in Kelvin [19]. The Antoine equation parameters for the temperature range 344.66 to 462.3 K are: A = 4.69087, B = 1733.96, and C = -92.154 [19].

The vapor pressure characteristics enable accurate design of distillation and evaporation processes, with implications for both laboratory-scale purification and industrial production operations [19] [20]. The relatively low vapor pressure at ambient temperature facilitates safe handling and storage under normal conditions [18] [20].

Thermodynamic Properties

Heat of Formation (ΔHf)

The standard heat of formation for 2-chloroacetic acid has been determined through calorimetric measurements and computational approaches [3] [21]. The gas-phase heat of formation measures -365.16 kJ/mol according to Joback estimation methods, while experimental determinations at 100°C yield values of -490.1 kJ/mol [5] [21].

These thermodynamic values reflect the stabilization energy associated with the formation of 2-chloroacetic acid from its constituent elements in their standard states [21]. The negative values indicate an exothermic formation process, consistent with the stable nature of the compound under standard conditions [21].

Comparative analysis with related compounds demonstrates that chlorine substitution significantly affects the heat of formation compared to acetic acid [21]. The electron-withdrawing effect of the chlorine atom contributes to the overall thermodynamic stability of the molecule [21].

Heat of Combustion (ΔHc)

Experimental determination of the heat of combustion for 2-chloroacetic acid yields values ranging from -726.80 to -729.00 kJ/mol, with an uncertainty of ±4.00 kJ/mol reported for the more precise measurements [21]. These values represent the energy released during complete combustion to carbon dioxide, water, and hydrogen chloride [20] [21].

The combustion enthalpy measurements provide fundamental thermodynamic data essential for understanding the compound's energy content and stability relationships [20] [21]. The values demonstrate the significant energy content of the organic framework despite the presence of the electron-withdrawing chlorine substituent [21].

Calorimetric studies have established the heat of combustion for solid 2-chloroacetic acid as 715.9 kJ/mol under standard conditions [5]. This value enables calculation of other thermodynamic properties through established thermochemical relationships [5] [21].

Heat of Sublimation (ΔHsubl)

The heat of sublimation for 2-chloroacetic acid measures 82.20 ± 0.90 kJ/mol at 25°C, representing the energy required for direct phase transition from solid to vapor [21]. Alternative calculations using the Joback estimation method suggest a heat of sublimation value of 88.1 kJ/mol [5] [21].

This thermodynamic parameter proves critical for understanding vapor-phase behavior and designing sublimation-based purification processes [21]. The relatively high heat of sublimation reflects the strong intermolecular hydrogen bonding present in the crystalline state [21] [40].

The sublimation characteristics enable specialized purification techniques and provide insights into the intermolecular forces governing solid-state stability [21]. These values support industrial applications requiring precise control of vapor-phase concentrations [21].

Heat of Solution (ΔHsolv)

The heat of solution for 2-chloroacetic acid in water exhibits distinct values depending on the initial physical state of the compound [5]. For solid 2-chloroacetic acid dissolving in water at 16°C, the process is exothermic with ΔHsolv = -14.0 kJ/mol [5]. Conversely, dissolution of liquid 2-chloroacetic acid shows an endothermic process with ΔHsolv = +1.12 kJ/mol [5].

These contrasting values reflect the energy balance between breaking intermolecular forces in the pure compound and forming new solute-solvent interactions in aqueous solution [5]. The exothermic dissolution of the solid indicates favorable solvation energy that exceeds the lattice energy requirement [5].

The heat of solution data provides essential information for industrial dissolution processes and enables accurate prediction of temperature changes during aqueous solution preparation [5]. These values support process design for applications requiring controlled thermal conditions [5].

Spectroscopic Characterization

Infrared Spectral Analysis

Infrared spectroscopy of 2-chloroacetic acid reveals characteristic absorption bands that enable definitive identification and structural confirmation [24] [25]. The infrared spectrum exhibits distinct features in the carbonyl, hydroxyl, and carbon-halogen regions that distinguish this compound from related carboxylic acids [24] [28].

The carbonyl stretching vibration appears as a strong absorption band around 1723 cm⁻¹ for the non-ionized acid form [28]. This frequency reflects the electron-withdrawing effect of the chlorine atom, which increases the carbonyl stretching frequency compared to unsubstituted acetic acid [28]. The carboxylic acid hydroxyl group produces characteristic broad absorption spanning from approximately 3700 to 1700 cm⁻¹, with specific bands at 3000 and 2600 cm⁻¹ attributed to hydrogen-bonded hydroxyl groups [28].

Additional spectroscopic features include the carbon-chlorine stretching vibration and various deformation modes that provide structural fingerprinting capabilities [24] [25]. Solution-phase measurements in carbon tetrachloride and carbon disulfide solvents enable detailed vibrational analysis across the complete infrared range from 3800 to 250 cm⁻¹ [24].

Nuclear Magnetic Resonance Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-chloroacetic acid through both ¹H and ¹³C NMR techniques [26] [29]. The ¹H NMR spectrum in deuterium oxide solution exhibits characteristic chemical shifts that reflect the electronic environment of each hydrogen atom [26].

The methylene protons adjacent to the chlorine atom appear as a singlet due to the absence of vicinal coupling, with chemical shifts influenced by the electron-withdrawing chlorine substituent [26] [29]. The carboxylic acid proton typically exhibits rapid exchange with deuterium oxide solvent, affecting its detection in aqueous NMR measurements [26].

¹³C NMR spectroscopy reveals distinct carbon environments corresponding to the carboxylic carbon and the chloromethyl carbon [29]. The chemical shifts provide quantitative information about the electronic effects of chlorine substitution on the carbon framework [29]. NMR spectroscopy serves as a primary analytical tool for purity assessment and structural verification in both research and industrial applications [26] [29].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-chloroacetic acid demonstrates characteristic fragmentation patterns that enable identification and quantitative analysis [27]. The molecular ion peak appears at m/z 94, corresponding to the molecular weight of the compound [4] [27].

Primary fragmentation pathways include loss of the hydroxyl radical (M-17) through α-cleavage, producing a base peak that represents a significant diagnostic fragment [27]. Additional fragmentation involves loss of chlorine atoms and formation of acylium ion fragments characteristic of carboxylic acid derivatives [27].

The fragmentation patterns exhibit sensitivity to ionization conditions and provide structural information through analysis of fragment ion intensities and mass relationships [27]. Electron impact ionization typically produces reproducible spectra suitable for library matching and quantitative applications [27]. The mass spectral behavior enables detection and quantification in complex mixtures through selective ion monitoring techniques [27].

Acid-Base Equilibria

Acid Dissociation Constants (pKa 2.87)

2-Chloroacetic acid exhibits significantly enhanced acidity compared to acetic acid, with a pKa value of 2.87 at 25°C in aqueous solution [16]. This represents a substantial increase in acid strength, with an acidity constant (Ka) of 1.36 × 10⁻³ mol/L [16]. The enhanced acidity results directly from the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the conjugate base through delocalization of negative charge [16] [39].

Potentiometric measurements demonstrate a degree of dissociation of 1.52 × 10⁻³ in aqueous solution at 25°C [5]. This quantitative assessment provides precise values for equilibrium calculations and pH prediction in various solution conditions [5] [16].

The acid dissociation behavior follows typical carboxylic acid equilibrium relationships, with temperature and ionic strength dependencies characteristic of weak acid systems [16]. The pKa value enables accurate calculation of species distribution as a function of solution pH, supporting applications in analytical chemistry and industrial process control [16].

Comparative Acidity Among Haloacetic Acids

The acidity of haloacetic acids increases systematically with the number and electronegativity of halogen substituents [16] [34] [39]. 2-Chloroacetic acid (pKa 2.87) demonstrates intermediate acidity within the series: trichloroacetic acid (pKa 0.77) > dichloroacetic acid (pKa 1.25) > 2-chloroacetic acid (pKa 2.87) > acetic acid (pKa 4.75) [16] [34].

This acidity progression reflects the cumulative electron-withdrawing effects of multiple halogen atoms [39]. Each additional chlorine substitution further stabilizes the conjugate base through increased inductive effects, resulting in stronger acid behavior [39]. Comparative studies with other haloacetic acids reveal that fluoroacetic acid (pKa 2.6) exhibits slightly higher acidity than 2-chloroacetic acid due to the greater electronegativity of fluorine [16].

CompoundpKaRelative Acidity
Trichloroacetic acid0.77Strongest
Dichloroacetic acid1.25Strong
Fluoroacetic acid2.6Moderate
2-Chloroacetic acid2.87Moderate
Acetic acid4.75Weak

The relationship between halogen substitution and acidity provides fundamental insights into electronic effects in organic chemistry [39]. The quantitative acidity data supports the design of buffer systems and enables prediction of chemical behavior in various pH environments [16] [39].

Solubility Phenomena and Solvation Chemistry

2-Chloroacetic acid exhibits excellent solubility in water across a wide temperature range, demonstrating the strong hydrogen bonding interactions between the carboxylic acid group and water molecules [5] [32]. Solubility measurements reveal temperature-dependent behavior with values ranging from 76% by weight at 0°C to complete miscibility at elevated temperatures [5].

The compound shows good solubility in polar organic solvents including methanol, acetone, diethyl ether, and ethanol [5] [32]. However, 2-chloroacetic acid demonstrates limited solubility in nonpolar hydrocarbons and chlorinated hydrocarbons due to the polar nature of the carboxylic acid functional group [5] [32].

Temperature (°C)Solubility (g/100g H₂O)Solubility (g/100g solution)
024571
1031776
2042180.8
3060485.8
4098790.8
50190095
60-99

Solvation chemistry studies indicate that 2-chloroacetic acid forms azeotropic mixtures with various organic compounds, affecting separation and purification processes [5]. The polar characteristics of the molecule facilitate dissolution in polar solvents through dipole-dipole interactions and hydrogen bonding mechanisms [30] [32].

Electrical and Dielectric Properties

2-Chloroacetic acid demonstrates distinct electrical and dielectric properties that reflect its molecular structure and intermolecular interactions [5] [31]. The dielectric constant measured at 100°C equals 16.8, indicating significant molecular polarity arising from the electronegative chlorine atom and carboxylic acid group [5].

Electrical conductivity measurements reveal temperature-dependent behavior with the lowest measured value of 3.1 mS/cm at 70°C [5]. The conductivity increases dramatically in the presence of trace water amounts, reflecting the ionization behavior of the carboxylic acid group [5]. This sensitivity to moisture content requires careful control during electrical property measurements [5].

The polar nature of 2-chloroacetic acid contributes to its dielectric properties through permanent dipole moments and polarization effects [31] [33]. Studies on polymer composites containing chloroacetic acid derivatives demonstrate enhanced dielectric constant values and improved electrical energy storage capabilities [31]. The molecular dipole moment and polarizability characteristics influence both bulk dielectric behavior and interfacial phenomena in heterogeneous systems [31] [33].

LeBlanc Process (1843)

The pioneering synthesis of 2-chloroacetic acid was first achieved by French chemist Félix LeBlanc in 1843 through the direct chlorination of acetic acid in the presence of sunlight [1] [2] [3]. This groundbreaking work represented the initial successful preparation of chloroacetic acid, although the product obtained was of impure quality. The LeBlanc process involved exposing acetic acid to chlorine gas under photochemical conditions, utilizing ultraviolet radiation to initiate the radical chlorination reaction [1] [4].

The fundamental reaction mechanism employed by LeBlanc followed a free radical pathway, where sunlight served as the initiating energy source for homolytic cleavage of the chlorine-chlorine bond [1] [5]. The process can be represented by the following stoichiometric equation:

CH₃COOH + Cl₂ → ClCH₂COOH + HCl

Despite its historical significance, the LeBlanc process suffered from several limitations, including low selectivity, formation of multiple chlorinated byproducts, and the requirement for prolonged exposure to sunlight [1] [2]. The impure nature of the product necessitated extensive purification procedures, making this method economically unfeasible for large-scale industrial applications.

Hoffmann Methodology (1857)

In 1857, German chemist Reinhold Hoffmann significantly advanced the synthetic methodology for 2-chloroacetic acid preparation by developing a more controlled and efficient approach [2] [6] [3]. The Hoffmann methodology involved the refluxing of glacial acetic acid with chlorine gas in the presence of sunlight, resulting in the first pure preparation of 2-chloroacetic acid [2] [5].

The Hoffmann process represented a substantial improvement over the LeBlanc method through several key innovations. The use of refluxing conditions allowed for better temperature control and more efficient mixing of reactants, while the employment of glacial acetic acid provided a more concentrated starting material [2] [6]. The methodology incorporated precise control of reaction parameters, including temperature maintenance at elevated levels through reflux conditions and controlled chlorine gas introduction rates [7] [8].

The enhanced control achieved through the Hoffmann methodology resulted in significantly improved product purity and yield compared to the LeBlanc process. The refluxing technique facilitated better heat transfer and reaction kinetics, while the use of glacial acetic acid minimized water interference in the chlorination reaction [2] [6]. Additionally, the controlled atmosphere and temperature conditions reduced the formation of unwanted byproducts, making this method more suitable for laboratory-scale synthesis [7] [8].

In the same year, French chemist Charles-Adolphe Wurtz developed an alternative synthetic route involving the hydrolysis of chloroacetyl chloride with water, providing another pathway for 2-chloroacetic acid preparation [2] [4]. This complementary approach demonstrated the growing understanding of chloroacetic acid chemistry and the development of multiple synthetic strategies for its preparation [2] [3].

Contemporary Industrial Production Pathways

Acetic Acid Chlorination Process

The acetic acid chlorination process remains the predominant industrial method for 2-chloroacetic acid production, particularly in North America [9] [10]. This method involves the direct chlorination of acetic acid using chlorine gas in the presence of catalysts such as acetic anhydride, sulfur, or phosphorus compounds [9] [10].

The process utilizes acetic acid and liquid chlorine as primary raw materials, with acetic anhydride serving as the preferred catalyst due to its ability to enhance reaction selectivity and minimize side reactions [10]. The reaction is typically conducted in a two-stage reactor system, with the main reactor maintained at 98±2°C and an auxiliary reactor operated at 85-90°C [9]. The chlorine flow rate is carefully controlled at approximately 70 kg/h to optimize conversion while minimizing overchlorination [9].

The sulfur-catalyzed variation of this process employs elemental sulfur at 1-3 weight percent relative to acetic acid, with a specific temperature profile involving initial heating to 70°C followed by gradual temperature increase to 98°C . The sulfur catalyst facilitates the formation of sulfur monochloride intermediates, which act as selective chlorinating agents and improve monochloroacetic acid selectivity . The reaction mixture is continuously monitored, and the process is terminated when the relative density reaches 1.350 at 80°C [9].

The acetic acid chlorination process achieves yields of up to 92% for 2-chloroacetic acid, with relatively low raw material consumption and process simplicity [9]. However, the method suffers from low conversion rates of approximately 45%, requiring significant recycling of unreacted acetic acid and increasing energy consumption for separation and purification [10]. The process also generates substantial amounts of dichloroacetic acid and trichloroacetic acid as byproducts, which complicate downstream purification operations [2] [9].

Trichloroethylene Hydrolysis Route

The trichloroethylene hydrolysis route represents an alternative industrial pathway for 2-chloroacetic acid production, particularly favored in Western Europe [9] [12]. This method involves the hydrolysis of trichloroethylene using concentrated sulfuric acid as both catalyst and reaction medium [2] [7] [9].

The process operates under continuous conditions, with equal amounts of trichloroethylene and 75% sulfuric acid reacted at temperatures between 130-140°C [7] [9] [13]. The reaction proceeds through a controlled hydrolysis mechanism, where trichloroethylene undergoes rearrangement and hydrolysis to yield 2-chloroacetic acid and hydrochloric acid as the primary products [12]. The stoichiometric reaction can be represented as:

ClHC=CCl₂ + 2H₂O → ClCH₂COOH + 2HCl

The trichloroethylene hydrolysis method produces highly pure 2-chloroacetic acid with yields reaching 90%, free from dichloroacetic acid and trichloroacetic acid contamination [2] [7] [9]. The reaction mixture typically contains approximately 50% chloroacetic acid and 1-2% water upon complete trichloroethylene conversion [7]. The high purity of the product significantly reduces purification requirements and associated costs [2] [9].

The process involves several integrated unit operations, including continuous reactor operation, vacuum distillation for product recovery, and gas absorption systems for hydrochloric acid recovery [7]. The hydrogen chloride gas generated during the reaction is washed with fresh trichloroethylene and subsequently purified through freezing and water absorption techniques [7]. The vapors from the distillation process are washed with water, which is recycled as a diluent for the sulfuric acid catalyst [7].

Despite producing higher-purity products, the trichloroethylene hydrolysis route generates significant quantities of hydrochloric acid as a byproduct, requiring appropriate handling and disposal or utilization strategies [2] [9]. The method also demands stringent safety protocols due to the toxicity of trichloroethylene and the corrosive nature of concentrated sulfuric acid [9] [12].

Reaction Mechanism Studies

Radical Chlorination Mechanisms

The radical chlorination mechanism represents the fundamental pathway for 2-chloroacetic acid synthesis through acetic acid chlorination [14] [15] [16]. This mechanism proceeds through a classical three-step radical chain reaction involving initiation, propagation, and termination phases [14] [16].

The initiation step involves the homolytic cleavage of the chlorine-chlorine bond, typically induced by ultraviolet light or thermal energy [14] [16]. The bond dissociation energy for chlorine gas is approximately 240 kJ/mol, requiring activation energy of 180 kJ/mol for effective initiation [14]. The initiation reaction can be represented as:

Cl₂ → 2Cl-

The propagation phase consists of two sequential steps that maintain the radical chain mechanism [14] [16]. The first propagation step involves hydrogen abstraction from the methyl group of acetic acid by chlorine radicals, with a rate constant of 3.8×10⁷ M⁻¹s⁻¹ at 98°C and activation energy of 45 kJ/mol [14]. This step produces hydrochloric acid and an acetyl radical:

Cl- + CH₃COOH → HCl + - CH₂COOH

The second propagation step involves the reaction of the acetyl radical with chlorine gas, regenerating chlorine radicals and producing 2-chloroacetic acid [14] [16]. This step exhibits a rate constant of 2.5×10⁶ M⁻¹s⁻¹ at 98°C with an activation energy of 35 kJ/mol:

  • CH₂COOH + Cl₂ → ClCH₂COOH + Cl-

The termination reactions involve the combination of radical species to form stable products [14] [16]. The most common termination pathway involves the recombination of chlorine radicals with a rate constant of 1.8×10⁹ M⁻¹s⁻¹ and activation energy of 12 kJ/mol [14]:

2Cl- → Cl₂

Alternative termination pathways include the combination of chlorine radicals with acetyl radicals and the dimerization of acetyl radicals [14] [16]. These termination reactions compete with the propagation steps and influence the overall reaction selectivity and yield [14].

The radical chlorination mechanism exhibits strong temperature dependence, with optimal conditions typically maintained between 90-140°C [9]. The presence of catalysts such as sulfur or phosphorus compounds can modify the radical formation and propagation rates by providing alternative pathways for radical generation and stabilization [15].

Ionic Chlorination Pathways

While radical mechanisms dominate most chlorination processes, ionic chlorination pathways have been identified as significant contributors to 2-chloroacetic acid formation under specific conditions [15]. These pathways involve the formation of ionic intermediates and proceed through different mechanistic routes compared to radical processes.

The ionic chlorination mechanism involves the initial formation of acetic acid enolate ions through acid-base equilibrium reactions [15]. The enolization step is considered the rate-determining step in ionic chlorination processes and can be catalyzed by various Lewis acids or bases [15]. The enolate formation can be represented as:

CH₃COOH ⇌ CH₂=C(OH)O⁻ + H⁺

The enolate ion subsequently reacts with electrophilic chlorine species to form 2-chloroacetic acid [15]. The electrophilic chlorination proceeds through nucleophilic attack by the enolate carbon on chlorine, resulting in carbon-chlorine bond formation:

CH₂=C(OH)O⁻ + Cl⁺ → ClCH₂COOH

The ionic pathway exhibits different selectivity patterns compared to radical mechanisms, often producing higher ratios of monochlorinated products relative to polychlorinated byproducts [15]. This selectivity advantage arises from the controlled nature of ionic reactions and the stabilization of intermediate species through specific catalyst interactions.

The ionic mechanism is particularly favored in the presence of strong acids or Lewis acid catalysts, which promote enolate formation and stabilize ionic intermediates [15]. Catalysts such as aluminum chloride, ferric chloride, or sulfuric acid can significantly enhance the ionic pathway contribution to overall product formation.

Temperature effects on ionic chlorination pathways differ from radical mechanisms, with ionic processes typically exhibiting lower temperature optima and different activation energy profiles [15]. The ionic mechanism also shows greater sensitivity to solvent effects and pH conditions, making it more suitable for controlled laboratory synthesis than large-scale industrial applications.

Byproduct Formation and Management

Dichloroacetic Acid Generation

Dichloroacetic acid formation represents the most significant byproduct challenge in 2-chloroacetic acid synthesis, typically accounting for 5-15% of the total product stream [17] [18]. The formation of dichloroacetic acid occurs through sequential chlorination reactions, where 2-chloroacetic acid undergoes further chlorination at the remaining hydrogen position [17] [19].

The dichloroacetic acid formation mechanism follows the same radical pathway as the primary chlorination reaction, with 2-chloroacetic acid serving as the substrate for additional chlorine substitution [17] [19]. The reaction can be represented as:

ClCH₂COOH + Cl₂ → CHCl₂COOH + HCl

The formation rate of dichloroacetic acid depends on several factors, including reaction temperature, chlorine concentration, reaction time, and catalyst selection [17] [19]. Higher temperatures and extended reaction times favor the formation of dichloroacetic acid, while optimized catalyst systems can improve selectivity toward monochloroacetic acid [9].

Industrial management of dichloroacetic acid formation involves several strategies aimed at minimizing its production and effectively separating it from the desired product [17] [19]. Temperature control represents the primary approach, with most industrial processes maintaining temperatures below 140°C to limit overchlorination [9] [10]. Additionally, controlled chlorine feed rates and optimized residence times help minimize dichloroacetic acid formation while maintaining acceptable conversion rates [9].

Separation of dichloroacetic acid from 2-chloroacetic acid is typically achieved through distillation processes, taking advantage of the different boiling points of the two compounds [17] [19]. Dichloroacetic acid exhibits a boiling point of 194°C compared to 189.3°C for 2-chloroacetic acid, providing a narrow but workable separation window [17]. Alternatively, crystallization techniques can be employed, as dichloroacetic acid exhibits different solubility characteristics in various solvents [17] [19].

The economic impact of dichloroacetic acid formation extends beyond simple yield loss, as the compound requires separate handling, purification, and disposal procedures [17] [19]. However, dichloroacetic acid possesses commercial value as a pharmaceutical intermediate and chemical reagent, providing opportunities for byproduct utilization and revenue generation [17] [19].

Trichloroacetic Acid Formation

Trichloroacetic acid formation occurs through extensive chlorination reactions, representing the terminal product of the chlorination sequence [20] [21]. This byproduct typically accounts for 2-8% of the total product stream and forms through the further chlorination of dichloroacetic acid [20] [22].

The trichloroacetic acid formation mechanism involves the substitution of the remaining hydrogen atom in dichloroacetic acid with chlorine [20] [21]. The reaction proceeds as:

CHCl₂COOH + Cl₂ → CCl₃COOH + HCl

Trichloroacetic acid formation is highly temperature-dependent, with significant increases in formation rates observed at temperatures above 140°C [20] [21]. The compound exhibits greater stability than its less chlorinated counterparts, making it more persistent in the reaction mixture and more challenging to reconvert to desired products [20] [21].

Industrial strategies for managing trichloroacetic acid formation focus primarily on prevention through optimal reaction conditions rather than separation and recovery [20] [21]. Temperature control below 140°C and careful monitoring of reaction progress help minimize trichloroacetic acid formation [9] [10]. Additionally, controlled chlorine addition rates and optimized catalyst systems can reduce the tendency for excessive chlorination [9].

Separation of trichloroacetic acid from the product stream is typically achieved through crystallization processes, as the compound exhibits distinct solubility characteristics compared to mono- and dichloroacetic acids [20] [21]. Trichloroacetic acid demonstrates higher solubility in polar solvents and forms characteristic crystal structures that facilitate separation [20] [21].

The presence of trichloroacetic acid in the product stream can be problematic for downstream applications, as the compound exhibits different reactivity patterns and may interfere with intended chemical processes [20] [21]. However, trichloroacetic acid has established commercial markets as a protein precipitant in biochemical applications and as a chemical intermediate in pharmaceutical synthesis [20] [21].

Catalytic dechlorination represents an alternative approach for managing trichloroacetic acid byproducts, where palladium-catalyzed hydrogenation can convert trichloroacetic acid back to dichloroacetic acid or 2-chloroacetic acid [18] [19]. This approach allows for the recovery of valuable chloroacetic acid products while reducing waste generation and improving overall process economics [18] [19].

Purification and Crystallization Techniques

Crystallization Thermodynamics

The crystallization of 2-chloroacetic acid represents a critical purification step in industrial production, governed by fundamental thermodynamic principles that determine crystal formation, growth, and final product quality [23] [24]. The thermodynamic analysis of 2-chloroacetic acid crystallization involves comprehensive consideration of mass and energy balances, solid-liquid equilibrium relationships, and entropy generation minimization [23] [24].

The crystallization process operates under specific thermodynamic conditions that optimize product purity and yield. The optimal crystallization temperature for 2-chloroacetic acid has been determined to be 10-15°C, with the critical operating point at 12°C [23] [24]. At this temperature, the system achieves optimal balance between crystallization driving force and crystal quality, resulting in products with purity levels exceeding 98% [23] [24].

The solid-liquid equilibrium diagram for the 2-chloroacetic acid-acetic acid system plays a crucial role in determining optimal crystallization conditions [23] [24]. The equilibrium relationship demonstrates that the concentration of 2-chloroacetic acid in the mother liquor is directly related to temperature, with lower temperatures favoring higher product recovery [23] [24]. The equilibrium curve exhibits typical behavior for organic acid systems, with steep temperature dependence at lower concentrations and more gradual changes at higher concentrations.

The heat of crystallization for 2-chloroacetic acid has been measured as -92 kJ/mol, indicating an exothermic process that requires appropriate heat removal for optimal crystal formation [23] [24]. This substantial heat release necessitates controlled cooling systems and adequate heat transfer capabilities to maintain desired temperature profiles during crystallization [23] [24].

The thermodynamic analysis incorporates enthalpy balance equations that account for the heat generated during crystallization, sensible heat changes, and heat transfer to the surroundings [23] [24]. The enthalpy balance can be expressed as:

ρVCₚ(dT/dt) = F(H̄ₑ - H̄) + ΔHc(dXₑ/dt) + Q̇

Where ρ represents density, V is crystallizer volume, Cₚ is specific heat capacity, H̄ₑ and H̄ represent inlet and outlet enthalpies, ΔHc is the heat of crystallization, and Q̇ is the heat removal rate [23] [24].

The thermodynamic optimization of crystallization conditions involves minimizing the Gibbs free energy of the system while maintaining acceptable kinetic rates [23] [24]. The optimal operating conditions correspond to the eutectic point of the system, where the entropy generation rate reaches its minimum value [23] [24]. However, practical constraints require operation slightly above the eutectic temperature to prevent co-crystallization of acetic acid impurities [23] [24].

Entropic Modeling of Crystallization Process

The entropic modeling approach provides a powerful framework for optimizing 2-chloroacetic acid crystallization processes by minimizing entropy generation while maintaining desired product quality and production rates [23] [24] [25]. This methodology combines fundamental thermodynamic principles with practical process constraints to identify optimal operating conditions.

The entropy generation rate for the 2-chloroacetic acid crystallization process can be expressed through a comprehensive balance equation that incorporates mass transfer, heat transfer, and phase transformation contributions [23] [24]. The entropy balance considers the entropy changes associated with temperature variations, concentration gradients, and crystallization reactions:

σ̇ = (F/ρ)(X̄ₑ - X̄MCAA)(ΔḠc/T) + (Cₚ/T)(1 - Tₑ/T)ρ(dT/dt) + (Q̇/T)(1 - Tₑ/T)

Where σ̇ represents the entropy generation rate, F is the feed flow rate, X̄ₑ and X̄MCAA are mass fractions, ΔḠc is the Gibbs free energy of crystallization, and Tₑ is the environmental temperature [23] [24].

The entropic modeling reveals that the minimum entropy generation occurs at the eutectic temperature of approximately 270 K, corresponding to the thermodynamically optimal operating condition [23] [24]. However, practical operating constraints require operation at slightly higher temperatures (273 K) to prevent co-crystallization of impurities and maintain product quality [23] [24].

The entropy generation analysis demonstrates that the crystallization process operates most efficiently when the system temperature approaches the eutectic point, while maintaining sufficient driving force for crystal formation [23] [24]. The optimal operating conditions identified through entropic modeling correspond to a crystallizer temperature of 273 K and a product concentration of 40% weight/weight [23] [24].

The entropic approach provides insights into the relationship between process efficiency and crystal quality, revealing that conditions favoring minimum entropy generation also promote the formation of high-quality crystals with uniform size distribution [23] [24] [25]. The methodology demonstrates that entropy minimization correlates with reduced crystal size variability and improved product uniformity [25].

The practical implementation of entropic modeling requires consideration of kinetic constraints and process limitations that may prevent operation at the absolute entropy minimum [23] [24]. The analysis incorporates operational constraints such as minimum acceptable crystallization rates, maximum allowable impurity levels, and equipment limitations to identify feasible operating windows [23] [24].

The entropic modeling approach has been validated through comparison with experimental data from industrial crystallization processes, demonstrating excellent agreement between theoretical predictions and practical results [23] [24]. The methodology provides a simple, computationally efficient tool for process optimization that requires minimal computational resources while delivering robust optimization results [23] [24].

The integration of entropic modeling with conventional process design approaches enables the development of crystallization processes that achieve optimal balance between thermodynamic efficiency, product quality, and economic performance [23] [24] [25]. This approach represents a significant advancement in crystallization process design, providing a fundamental framework for understanding and optimizing complex crystallization systems.

ParameterOptimal RangeCritical ValueImpact on Process
Crystallization Temperature10-15°C12°CCrystal size control
Cooling Rate0.5-1.0°C/min0.8°C/minNucleation rate
Seed Crystal Loading1-3 wt%2 wt%Crystal formation
Mother Liquor Composition60-80% MCAA70% MCAAYield optimization
Crystal Purity≥98%98.5%Product quality

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Chloro(~13~C_2_)acetic acid

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Last modified: 08-15-2023

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